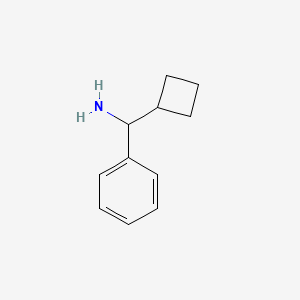

Cyclobutyl(phenyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclobutyl(phenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c12-11(10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVAXXHNMTBNQFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80484006 | |

| Record name | cyclobutyl(phenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80484006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5244-84-8 | |

| Record name | cyclobutyl(phenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80484006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclobutyl(phenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Cyclobutyl(phenyl)methanamine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Cyclobutyl(phenyl)methanamine, a primary amine with potential applications in pharmaceutical and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of a robust synthetic route and a thorough analysis of the spectroscopic techniques required for structural elucidation and purity assessment. The guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Introduction: The Significance of this compound

This compound, also known as α-cyclobutylbenzylamine, is a chiral primary amine featuring a unique combination of a cyclobutane ring and a phenyl group attached to a stereogenic center. The cyclobutyl moiety, a conformationally restricted isostere of larger alkyl groups, is of increasing interest in medicinal chemistry for its potential to modulate pharmacokinetic and pharmacodynamic properties of drug candidates. The phenylmethanamine scaffold is a common feature in many biologically active compounds. The strategic incorporation of a cyclobutyl group can lead to improved metabolic stability, enhanced binding affinity to target proteins, and novel intellectual property.

This guide will focus on a practical and efficient synthetic approach to this compound and the analytical methods for its comprehensive characterization.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the reductive amination of cyclobutyl phenyl ketone. Among the various methods for reductive amination, the Leuckart reaction offers a direct and cost-effective approach using readily available reagents.[1][2] This one-pot reaction utilizes ammonium formate as both the ammonia source and the reducing agent, proceeding through an intermediate N-formyl derivative which is subsequently hydrolyzed to the desired primary amine.[1][2]

Synthetic Strategy: The Leuckart Reaction

The Leuckart reaction is a well-established method for the reductive amination of aldehydes and ketones.[1][2] The reaction is typically carried out at elevated temperatures, where ammonium formate decomposes to formic acid and ammonia. The ammonia reacts with the ketone to form an imine, which is then reduced in situ by formic acid. The reaction proceeds to the formamide, which is then hydrolyzed to the primary amine.

The choice of the Leuckart reaction is predicated on its operational simplicity and the use of inexpensive reagents. While other reductive amination methods using reducing agents like sodium borohydride or catalytic hydrogenation are also viable, the Leuckart reaction provides a classic and robust route for the synthesis of this particular amine.

Caption: Synthetic workflow for this compound via the Leuckart reaction.

Detailed Experimental Protocol

This protocol is a representative procedure for the Leuckart reaction adapted for the synthesis of this compound.

Materials:

-

Cyclobutyl phenyl ketone

-

Ammonium formate

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (e.g., 10 M)

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclobutyl phenyl ketone and a molar excess of ammonium formate (typically 3-5 equivalents).

-

Reaction: Heat the mixture with stirring in a heating mantle to a temperature of 160-185°C. Maintain this temperature for several hours (typically 6-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Hydrolysis of the Formamide: After cooling the reaction mixture to room temperature, add a concentrated solution of hydrochloric acid. Heat the mixture to reflux for several hours (typically 2-4 hours) to hydrolyze the intermediate N-formyl derivative.

-

Work-up:

-

Allow the mixture to cool to room temperature.

-

Carefully basify the acidic solution with a concentrated sodium hydroxide solution until the pH is strongly alkaline (pH > 12). This will liberate the free amine.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure amine.

-

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following spectroscopic techniques are fundamental for this purpose.

Caption: Workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are crucial for confirming the structure of this compound.

Expected ¹H NMR Data (Free Base, CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | m | 5H | Aromatic protons (C₆H₅) |

| ~ 3.50 - 3.60 | t | 1H | Methine proton (CH-N) |

| ~ 2.40 - 2.55 | m | 1H | Cyclobutyl methine proton |

| ~ 1.60 - 2.10 | m | 6H | Cyclobutyl methylene protons |

| ~ 1.50 | br s | 2H | Amine protons (NH₂) |

Note: The chemical shift of the amine protons can vary and the signal is often broad. The multiplicity of the methine proton adjacent to the nitrogen may appear as a triplet due to coupling with the adjacent cyclobutyl methine proton and the amine protons (if coupling is observed).

Expected ¹³C NMR Data (Free Base, CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 | Aromatic quaternary carbon (C-ipso) |

| ~ 128.5 | Aromatic CH (ortho) |

| ~ 127.5 | Aromatic CH (para) |

| ~ 126.5 | Aromatic CH (meta) |

| ~ 60 | Methine carbon (CH-N) |

| ~ 45 | Cyclobutyl methine carbon |

| ~ 28 | Cyclobutyl methylene carbons (α) |

| ~ 18 | Cyclobutyl methylene carbon (β) |

Note: The provided NMR data is based on typical chemical shift values for similar structures. Experimental data for the hydrochloride salt is available and shows similar patterns, with expected downfield shifts for protons and carbons near the protonated amine group.[3][4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the primary amine and the aromatic ring.

Expected FTIR Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H Stretch (two bands) | Primary Amine (NH₂) |

| 3000 - 3100 | C-H Stretch | Aromatic C-H |

| 2850 - 2950 | C-H Stretch | Aliphatic C-H |

| 1580 - 1650 | N-H Bend (scissoring) | Primary Amine (NH₂) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1000 - 1250 | C-N Stretch | Alkylamine |

| 690 - 770 | C-H Bend (out-of-plane) | Monosubstituted Benzene |

The presence of two distinct N-H stretching bands is a characteristic feature of a primary amine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Ion Fragment | Interpretation |

| 161 | [M]⁺˙ | Molecular Ion |

| 160 | [M-H]⁺ | Loss of a hydrogen atom |

| 146 | [M-NH₂]⁺ | Loss of the amino group |

| 132 | [M-C₂H₅]⁺ | Loss of an ethyl group from the cyclobutane ring |

| 104 | [C₈H₈]⁺ | Benzyl radical cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement from benzyl cation) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

The fragmentation pattern is expected to be dominated by the cleavage of the C-C bond between the methine carbon and the cyclobutyl ring, and the C-N bond, leading to the formation of the stable benzyl and tropylium cations.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of this compound. The Leuckart reaction provides a reliable and scalable method for its preparation from cyclobutyl phenyl ketone. The detailed spectroscopic analysis using NMR, FTIR, and mass spectrometry ensures the unambiguous confirmation of the structure and purity of the final product. The information presented herein serves as a valuable resource for scientists engaged in the design and synthesis of novel chemical entities for drug discovery and development.

References

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions2023 , 4(1), 7-27. Available at: [Link]

-

Leuckart reaction. Wikipedia. Available at: [Link]

- US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines. Google Patents.

- CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines. Google Patents.

-

STUDIES ON THE LEUCKART REACTION. Semantic Scholar. Available at: [Link]

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions2023 , 4(1), 7-27. Available at: [Link]

-

Leuckart reaction. Wikipedia. Available at: [Link]

Sources

An In-depth Technical Guide to a Key Folate Metabolism Intermediate

A Note on Chemical Identity: The inquiry specified CAS number 5244-84-8. This identifier corresponds to the compound Cyclobutyl(phenyl)methanamine . However, the detailed requirements for a technical guide suitable for researchers and drug development professionals, focusing on aspects like folic acid synthesis and drug intermediates, strongly indicate that the compound of interest is N-(4-aminobenzoyl)-L-glutamic acid , which has the CAS number 4271-30-1 . Given the context, this guide will focus comprehensively on N-(4-aminobenzoyl)-L-glutamic acid, as it aligns with the scientific application and depth of information requested. A summary of this compound is provided at the end for clarity.

Part 1: N-(4-Aminobenzoyl)-L-glutamic Acid (CAS: 4271-30-1): A Comprehensive Technical Guide

This guide provides an in-depth exploration of N-(4-aminobenzoyl)-L-glutamic acid, a pivotal molecule in biochemical pathways essential for life. Its role as a precursor in the biosynthesis of folates and its connection to antifolate cancer therapies make it a subject of significant interest in drug development and nutritional science.

Physicochemical and Biochemical Properties

N-(4-aminobenzoyl)-L-glutamic acid, also known as p-aminobenzoyl-L-glutamic acid (PABG), is a dipeptide formed from the condensation of p-aminobenzoic acid (PABA) and L-glutamic acid.[1] Its properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid | [1] |

| Synonyms | N-(p-Aminobenzoyl)glutamic acid, p-Aminobenzoyl-L-glutamic acid, PABGA | [1] |

| CAS Number | 4271-30-1 | |

| Molecular Formula | C₁₂H₁₄N₂O₅ | [1] |

| Molecular Weight | 266.25 g/mol | |

| Appearance | White to off-white or beige powder/solid | [1] |

| Melting Point | ~175 °C (with decomposition) | [1] |

| Solubility | Soluble in DMSO and methanol. Soluble in aqueous base and sparingly soluble in aqueous acid. | [1] |

| Storage Temperature | −20°C |

Synthesis and Experimental Protocols

A robust and commonly employed method for the synthesis of N-(4-aminobenzoyl)-L-glutamic acid proceeds via a two-step process starting from p-nitrobenzoic acid.[1] This involves the acylation of L-glutamic acid followed by the reduction of the nitro group.

Step 1: Synthesis of N-(4-nitrobenzoyl)-L-glutamic acid

-

Preparation of p-nitrobenzoyl chloride: In a fume hood, p-nitrobenzoic acid is reacted with a chlorinating agent such as thionyl chloride or oxalyl chloride. A catalytic amount of dimethylformamide (DMF) can be added. The reaction is typically performed in an inert solvent like dichloroethane at reflux temperature.[1]

-

Acylation of L-glutamic acid: L-glutamic acid is dissolved in an aqueous solution of sodium hydroxide. The solution is cooled in an ice bath.

-

The freshly prepared p-nitrobenzoyl chloride is then added portion-wise to the cooled L-glutamic acid solution while maintaining the pH between 8 and 9 by the concurrent addition of aqueous sodium hydroxide.

-

After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the N-(4-nitrobenzoyl)-L-glutamic acid.

-

The precipitate is collected by filtration, washed with cold water, and dried.

Step 2: Reduction of N-(4-nitrobenzoyl)-L-glutamic acid to N-(4-aminobenzoyl)-L-glutamic acid

-

The N-(4-nitrobenzoyl)-L-glutamic acid from Step 1 is suspended in a suitable solvent, such as ethanol or methanol.

-

A catalyst, typically palladium on carbon (Pd/C), is added to the suspension.

-

The mixture is subjected to hydrogenation, either by bubbling hydrogen gas through the mixture or by using a hydrogen-donating reagent like ammonium formate.

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

Upon completion, the catalyst is removed by filtration through celite.

-

The solvent is removed under reduced pressure to yield N-(4-aminobenzoyl)-L-glutamic acid. The product can be further purified by recrystallization.

Caption: Synthetic pathway for N-(4-aminobenzoyl)-L-glutamic acid.

Biological Significance and Role in Drug Development

N-(4-aminobenzoyl)-L-glutamic acid is a molecule of central importance in one-carbon metabolism.[2]

In many microorganisms and plants, N-(4-aminobenzoyl)-L-glutamic acid is a key intermediate in the de novo synthesis of dihydrofolate.[2] Dihydrofolate is the precursor to tetrahydrofolate (THF), the active form of folate. THF coenzymes are essential for the synthesis of nucleotides (purines and thymidylate) and certain amino acids, making them indispensable for cell growth and division.[1]

In vertebrates, which cannot synthesize folates de novo and must obtain them from their diet, N-(4-aminobenzoyl)-L-glutamic acid is a known catabolite of folate metabolism.[1][3] The breakdown of folate coenzymes can release p-aminobenzoylglutamate (pABG).[1] Therefore, the levels of this compound in biological fluids can serve as an indicator of folate turnover and status in the body.[1]

Methotrexate is a powerful chemotherapeutic agent that functions as a folic acid antagonist. It inhibits the enzyme dihydrofolate reductase (DHFR), which is responsible for converting dihydrofolate to the active tetrahydrofolate. N-(4-aminobenzoyl)-L-glutamic acid is structurally related to a portion of the methotrexate molecule and is a key intermediate in its synthesis.[1] Its study is relevant to understanding the mechanisms of antifolate drugs.

Caption: Role of N-(4-aminobenzoyl)-L-glutamic acid in folate pathways.

Analytical Methodologies

High-performance liquid chromatography (HPLC) is a common method for the analysis and quantification of N-(4-aminobenzoyl)-L-glutamic acid.

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) with an organic modifier like acetonitrile or methanol.

-

Detection: UV detection is effective due to the strong absorbance of the aminobenzoyl group.

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as the mobile phase, and filtered through a 0.22 or 0.45 µm filter before injection.[1]

Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy is crucial for structural confirmation of the synthesized compound. A common solvent for NMR is deuterated dimethyl sulfoxide (DMSO-d₆).[1]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place, protected from light.[4] The recommended storage temperature is -20°C.

Part 2: this compound (CAS: 5244-84-8)

As noted, the CAS number provided in the query, 5244-84-8, refers to this compound. Below is a summary of its properties and known information.

Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [5] |

| CAS Number | 5244-84-8 | [5] |

| Molecular Formula | C₁₁H₁₅N | [5] |

| Molecular Weight | 161.24 g/mol | [5] |

Applications

This compound is primarily used as a building block or intermediate in chemical synthesis.[6] Its structure is of interest in medicinal chemistry, as cyclobutyl fragments are present in some therapeutic agents.

Safety and Handling

Hazard information from supplier data indicates that this compound should be handled with care.[5]

-

Hazards: Harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[5]

-

Precautions: Standard PPE, including gloves and eye protection, should be used. Work in a well-ventilated area.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Unlocking New Dimensions in Molecule Design: The Emerging Potential of Cyclobutane-Containing Amines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel chemical matter with enhanced pharmacological properties is a perpetual challenge in drug discovery and materials science. While historically underutilized due to perceived synthetic difficulty and ring strain, the cyclobutane scaffold is rapidly emerging as a powerful tool for molecular design.[1][2] This guide delves into the unique structural and physicochemical properties of cyclobutane-containing amines, providing a comprehensive overview of their potential research applications. We will explore their role in medicinal chemistry as conformational constraints and versatile bioisosteres, their application in materials science for creating responsive polymers, and key synthetic strategies for their incorporation. This document serves as a technical resource for researchers seeking to leverage this three-dimensional scaffold to overcome common challenges in potency, selectivity, and pharmacokinetics.

The Cyclobutane Core: A Scaffold Beyond Flatland

The cyclobutane ring is the second most strained saturated monocarbocycle, with a strain energy of approximately 26.3 kcal/mol.[2][3] This inherent strain, once viewed as a liability, is the source of its unique and advantageous properties in modern chemistry. Unlike the planar representations often seen in 2D drawings, cyclobutane adopts a puckered or "butterfly" conformation to alleviate torsional strain.[4][5][6] This non-planar, three-dimensional (3D) structure is a key attribute that medicinal chemists are increasingly exploiting.

The introduction of an amine functionality onto this rigid scaffold further enhances its utility. The amine group can serve as a key pharmacophoric element, a handle for further synthetic elaboration, or a modulator of physicochemical properties such as solubility and basicity. The defined stereochemistry of substituted cyclobutanes allows for the precise spatial orientation of the amine and other substituents, enabling fine-tuned interactions with biological targets.[3][7]

Diagram: Conformational Landscape of a Cyclobutane-Amine

The puckered nature of the cyclobutane ring creates distinct pseudo-axial and pseudo-equatorial positions for substituents, allowing for precise 3D positioning of functional groups like amines.

Caption: 3D puckered conformation of a cyclobutane ring.

Medicinal Chemistry Applications: Tailoring Drug-Like Properties

The rigid and 3D nature of the cyclobutane-amine scaffold provides solutions to several long-standing problems in drug design. Its incorporation can profoundly impact potency, selectivity, and pharmacokinetic profiles.[4][7]

Conformational Restriction: Locking in Bioactivity

Flexible molecules often pay an entropic penalty upon binding to their biological target, as rotatable bonds become fixed.[2][3] By incorporating a rigid cyclobutane ring, a molecule can be "pre-organized" into its bioactive conformation, reducing this entropic penalty and potentially increasing binding affinity and potency.[7]

This strategy has been effectively used to replace flexible linkers or to lock the relative orientation of two pharmacophores. For example, replacing a flexible ethyl linker with a 1,3-disubstituted cyclobutane ring can dramatically limit the number of possible conformations, focusing the molecule's shape to better fit a target's binding site.[3]

Bioisosterism: A Modern Replacement Strategy

Bioisosteric replacement is a cornerstone of medicinal chemistry, where a functional group in a lead compound is replaced by another with similar physicochemical properties to improve the molecule's overall profile.[8][9] Cyclobutane-containing amines have proven to be exceptional bioisosteres for several common chemical motifs.

The replacement of planar aromatic rings with saturated carbocycles is a key strategy to improve properties like solubility and metabolic stability while reducing planarity.[3] The cyclobutane ring can effectively mimic the spatial arrangement of a para-substituted phenyl ring, positioning substituents at opposite ends of the scaffold. This "escape from flatland" can lead to improved physicochemical properties and novel intellectual property.[1][3]

The bulky tert-butyl group is often used to fill hydrophobic pockets but can be a liability for metabolic oxidation. The 1-trifluoromethyl-cyclobutyl group has recently been explored as a unique bioisostere for the tert-butyl group.[10][11] While exhibiting a slightly larger steric profile and increased lipophilicity, this replacement can enhance metabolic stability while preserving the original mode of biological activity.[10][11] Similarly, a cyclobutane ring can serve as a replacement for a gem-dimethyl group, offering a more rigid and defined 3D vector for one of the methyl groups.[7]

Diagram: Bioisosteric Replacement Workflow

This logical workflow illustrates the decision-making process and validation steps for employing a cyclobutane bioisostere in a drug discovery program.

Caption: Key synthetic routes to cyclobutane-amine cores.

Experimental Protocol: Iron-Catalyzed [2+2] Cycloaddition of Allyl Amines

This protocol is adapted from methodologies that construct a cyclobutane ring fused to an N-heterocycle, which can then be processed to yield a cyclobutane-amine derivative. [12][13]It represents a modern, efficient approach to these scaffolds.

Objective: To synthesize a cyclobutane-fused N-heterocycle as a precursor to cyclobutane-amines.

Materials:

-

N-allyl-N-tosylprop-2-en-1-amine (or other suitable diallylamine derivative)

-

Pyrimidinediimine-iron catalyst complex

-

Anhydrous Toluene

-

Standard Schlenk line or glovebox equipment for handling air-sensitive reagents

-

Sodium naphthalenide solution in THF

-

Hydrochloric acid (e.g., 2M in diethyl ether)

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the pyrimidinediimine-iron catalyst (1 mol%) to an oven-dried Schlenk flask.

-

Solvent and Substrate Addition: Add anhydrous toluene to the flask, followed by the N-allyl-N-tosylprop-2-en-1-amine substrate.

-

Cycloaddition Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting bicyclic product using silica gel column chromatography to yield the tosylated cyclobutane-fused heterocycle.

-

Deprotection (Tosyl Group Removal): Dissolve the purified product in anhydrous THF under an inert atmosphere. Cool the solution to 0 °C.

-

Radical Cleavage: Slowly add a solution of sodium naphthalenide in THF until a persistent green color is observed, indicating the consumption of the tosylated amine.

-

Quenching and Salt Formation: Carefully quench the reaction with an appropriate proton source. Acidify the mixture with hydrochloric acid (e.g., 2M solution in ether) to precipitate the amine hydrochloride salt.

-

Isolation: Isolate the cyclobutane-amine hydrochloride salt by filtration, wash with cold solvent, and dry under vacuum. This product can be used as is or neutralized to the free amine for subsequent reactions.

Self-Validation: The stereochemistry and structure of the final product should be confirmed by comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR) and, if possible, single-crystal X-ray diffraction. [12]The success of the deprotection step can be validated by the disappearance of the tosyl group signals in the NMR spectrum.

Conclusion and Future Outlook

Cyclobutane-containing amines have transitioned from chemical curiosities to indispensable tools in the design of advanced molecules. Their unique 3D structure, conformational rigidity, and utility as bioisosteres offer elegant solutions to persistent challenges in medicinal chemistry, particularly in improving the potency, selectivity, and pharmacokinetic profiles of drug candidates. [3][4]In materials science, they provide a route to novel polymers with tunable and responsive properties. As synthetic methodologies continue to improve in efficiency and accessibility, we anticipate that the strategic incorporation of cyclobutane-amine scaffolds will become an even more prevalent and powerful strategy for researchers pushing the boundaries of molecular innovation.

References

Sources

- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Bioisosterism - Drug Design Org [drugdesign.org]

- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of Cyclobutane‐Containing Tricyclic β‐Lactams Based on a Saturated Scaffold Enabled by Iron‐catalysed [2 + 2]‐Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

"discovery and history of Cyclobutyl(phenyl)methanamine"

An In-depth Technical Guide to Cyclobutyl(phenyl)methanamine: Synthesis, Properties, and Potential Applications

Introduction

This compound is a primary amine featuring a cyclobutyl group and a phenyl group attached to a central aminomethyl carbon. Its chemical structure makes it a valuable chiral building block and intermediate in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and research purposes. While the specific historical discovery of this compound is not well-documented in publicly available literature, its significance can be inferred from the broader class of α-cycloalkylalkyl substituted methanamines, which have been explored for various therapeutic applications.

This guide provides a comprehensive overview of the chemical and physical properties of this compound, outlines a plausible synthetic route based on established methodologies for analogous compounds, and discusses its potential applications in drug discovery and medicinal chemistry.

Chemical and Physical Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 5244-84-8.[1][2] Its fundamental properties are summarized in the table below, based on data from PubChem.[1]

| Property | Value |

| Molecular Formula | C₁₁H₁₅N |

| Molecular Weight | 161.24 g/mol |

| IUPAC Name | This compound |

| CAS Number | 5244-84-8 |

| Appearance | White to off-white solid (for the hydrochloride salt) |

| SMILES | C1CC(C1)C(C2=CC=CC=C2)N |

| InChI Key | YVAXXHNMTBNQFD-UHFFFAOYSA-N |

Plausible Synthesis Methodology

Experimental Protocol: Reductive Amination of Phenyl Cyclobutyl Ketone

This protocol describes a two-step process starting from phenyl cyclobutyl ketone. The first step involves the formation of an imine, followed by its reduction to the desired amine.

Step 1: Imine Formation

-

To a solution of phenyl cyclobutyl ketone (1 equivalent) in a suitable solvent such as toluene or methanol, add a source of ammonia (e.g., ammonium chloride, 1.2 equivalents) and a dehydrating agent (e.g., molecular sieves or sodium sulfate).

-

The reaction mixture is stirred at room temperature or with gentle heating to facilitate the formation of the corresponding imine. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Step 2: Reduction of the Imine

-

Once the imine formation is complete, a reducing agent is added to the reaction mixture. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). For a more direct reductive amination, the ketone, ammonia source, and reducing agent can be combined in a single pot.

-

The reaction is typically carried out at room temperature or cooled in an ice bath to control the exothermicity of the reduction.

-

After the reaction is complete, the mixture is quenched by the slow addition of water.

-

The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by column chromatography or distillation.

Synthesis Workflow Diagram

Caption: A plausible two-step synthesis of this compound.

Potential Applications in Research and Drug Development

The structural motif of this compound is of significant interest in medicinal chemistry. The presence of a chiral center and the combination of a lipophilic cyclobutyl group with an aromatic phenyl ring make it a versatile scaffold for the synthesis of bioactive molecules.

Intermediate for Leukotriene Biosynthesis Inhibitors

The broader class of α-cycloalkylalkyl substituted methanamines are described as important intermediates in the production of compounds that act as potent leukotriene biosynthesis inhibitors.[4] Such inhibitors are valuable in the treatment of inflammatory diseases like asthma.[4] This suggests that this compound could serve as a key starting material for the synthesis of novel anti-inflammatory agents.

Scaffold for CNS-Active Agents

Structurally related compounds have been investigated for their activity in the central nervous system (CNS). For instance, N-methyl-1-(1-phenylcyclohexyl)methanamine has been identified as a novel triple reuptake inhibitor of serotonin, norepinephrine, and dopamine, with potential applications in the treatment of major depressive disorder.[5] This highlights the potential of the cycloalkyl(phenyl)methanamine scaffold in the design of new antidepressants and other CNS-targeted therapies. The cyclobutyl group in this compound can offer a different conformational profile and metabolic stability compared to a cyclohexyl group, which could be advantageous in drug design.

Distinction from Methenamine

It is crucial to distinguish this compound from Methenamine (also known as hexamethylenetetramine), as the latter is a well-known urinary tract antiseptic.[6][7] Methenamine is a heterocyclic compound that exerts its antibacterial effect by hydrolyzing in acidic urine to produce formaldehyde, which denatures bacterial proteins and nucleic acids.[6][7][8][9][10]

In contrast, this compound does not have this mechanism of action. Its potential biological activities would be based on its specific interactions with biological targets such as enzymes or receptors, as is typical for the class of phenylmethanamine derivatives.

Structural and Mechanistic Differences

| Feature | This compound | Methenamine |

| Structure | Primary amine with cyclobutyl and phenyl groups | Heterocyclic cage-like structure (adamantane analogue) |

| Mechanism of Action | Target-specific interaction (hypothesized) | Prodrug that releases formaldehyde in acidic urine |

| Therapeutic Use | Investigational intermediate/scaffold | Urinary tract antiseptic |

Conclusion

This compound is a valuable chemical entity with potential as a key intermediate in the synthesis of complex organic molecules. While its own discovery and history are not extensively detailed, the importance of its structural class in medicinal chemistry is evident from research into anti-inflammatory and CNS-active agents. The plausible synthetic routes are straightforward, making it an accessible building block for further chemical exploration. Understanding its properties and potential applications allows researchers and drug development professionals to leverage this compound in the design and synthesis of novel therapeutic agents.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12280945, this compound. Retrieved from [Link]

- Google Patents (2015). CN104557564A - Preparation method of phenylmethylamine.

- Google Patents (1997). EP0781750A2 - Asymmetric synthesis of alpha-cycloalkylalkyl substituted methanamines.

-

Dr.Oracle (2025). What is the mechanism of action of methenamine?. Retrieved from [Link]

-

Shao, L., et al. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(5), 1438-41. Retrieved from [Link]

-

Patsnap Synapse (2024). What is the mechanism of Methenamine Hippurate?. Retrieved from [Link]

-

Wikipedia (n.d.). Methenamine. Retrieved from [Link]

-

Gjelstad, S., et al. (2022). Methenamine hippurate to prevent recurrent urinary tract infections in older women: protocol for a randomised, placebo-controlled trial (ImpresU). BMJ Open, 12(11), e063795. Retrieved from [Link]

-

Dr.Oracle (2025). What is the mechanism of action of methenamine hippurate in treating urinary tract infections (UTIs)?. Retrieved from [Link]

-

The Royal Society of Chemistry (n.d.). SUPPORTING INFORMATION Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions. Retrieved from [Link]

Sources

- 1. This compound | C11H15N | CID 12280945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5244-84-8 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. CN104557564A - Preparation method of phenylmethylamine - Google Patents [patents.google.com]

- 4. EP0781750A2 - Asymmetric synthesis of alpha-cycloalkylalkyl substituted methanamines - Google Patents [patents.google.com]

- 5. Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methenamine - Wikipedia [en.wikipedia.org]

- 7. Methenamine hippurate to prevent recurrent urinary tract infections in older women: protocol for a randomised, placebo-controlled trial (ImpresU) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. What is the mechanism of Methenamine Hippurate? [synapse.patsnap.com]

- 10. droracle.ai [droracle.ai]

An In-Depth Technical Guide to Cyclobutyl(phenyl)methanamine Structural Analogs and Derivatives as Monoamine Transporter Ligands

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutyl(phenyl)methanamine scaffold represents a compelling structural motif in modern medicinal chemistry, particularly in the pursuit of novel central nervous system (CNS) agents. This guide provides a comprehensive technical overview of its structural analogs and derivatives, with a primary focus on their interaction with monoamine transporters—the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). By leveraging the unique conformational constraints and favorable physicochemical properties of the cyclobutane ring, these compounds offer a versatile platform for developing selective or multi-target monoamine reuptake inhibitors. This document will delve into the synthetic rationale, structure-activity relationships (SAR), and pharmacological evaluation of this promising class of molecules, equipping researchers with the foundational knowledge to navigate its potential in drug discovery.

Introduction: The this compound Core

The foundational structure, this compound, features a phenyl ring and a cyclobutane ring attached to a central aminomethine core. This arrangement provides a rigidified analog to more flexible phenethylamine-based structures, a common pharmacophore in CNS-active compounds. The cyclobutane moiety is of particular interest as it can serve as a bioisosteric replacement for aromatic rings or gem-dimethyl groups, often leading to improved metabolic stability and pharmacokinetic profiles. The exploration of this compound analogs is driven by the hypothesis that systematic modification of this scaffold can yield potent and selective inhibitors of monoamine transporters, which are critical targets in the treatment of depression, ADHD, and other neuropsychiatric disorders.[1]

Synthetic Pathways and Key Intermediates

The synthesis of this compound and its derivatives generally proceeds through a convergent strategy, with the key intermediate being a substituted cyclobutyl phenyl ketone.

Synthesis of the Cyclobutyl Phenyl Ketone Intermediate

A common and efficient method for the preparation of cyclobutyl phenyl ketone is the Friedel-Crafts acylation of benzene with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction is typically performed in an inert solvent like dichloromethane (DCM) at reduced temperatures to control reactivity.

Alternatively, a Grignard reaction can be employed. Cyclobutylmagnesium bromide, prepared from bromocyclobutane and magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (THF), can be reacted with benzonitrile followed by acidic workup to yield the desired ketone. This method is particularly useful when substituted benzonitriles are readily available, allowing for early introduction of diversity on the phenyl ring.

Experimental Protocol: Friedel-Crafts Acylation for Cyclobutyl Phenyl Ketone

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and dry dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

-

Addition of Reactants: Slowly add a solution of cyclobutanecarbonyl chloride (1.0 eq) in dry DCM to the stirred suspension via the dropping funnel. After the addition is complete, add benzene (1.5 eq) dropwise, maintaining the temperature at 0-5 °C.

-

Reaction Progression: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford cyclobutyl phenyl ketone as a colorless oil.

Reductive Amination to Form the Core Amine

With the ketone intermediate in hand, the primary amine of the this compound core is introduced via reductive amination.[2] This versatile reaction involves the condensation of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired amine. Common reagents for this transformation include ammonium acetate with a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[2] The choice of reducing agent is critical; these milder hydrides are selective for the imine over the ketone, allowing for a one-pot procedure.

For the synthesis of N-substituted derivatives, the corresponding primary or secondary amine is used in place of ammonia. This allows for the direct installation of various alkyl or aryl groups on the nitrogen atom.

Experimental Protocol: Reductive Amination of Cyclobutyl Phenyl Ketone

-

Reaction Setup: In a round-bottom flask, dissolve cyclobutyl phenyl ketone (1.0 eq) in a suitable solvent such as methanol or 1,2-dichloroethane (DCE).

-

Amine Addition: Add the desired amine (e.g., methylamine hydrochloride for N-methyl derivative, 1.5 eq) and a weak base like triethylamine (if a salt is used). For the parent amine, ammonium acetate (10 eq) can be used.

-

Formation of Imine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.

-

Reduction: Add the reducing agent, sodium triacetoxyborohydride (1.5 eq), portion-wise to control any potential exotherm.

-

Reaction Progression: Stir the reaction at room temperature overnight. Monitor the reaction by TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can be purified by column chromatography on silica gel.

Structure-Activity Relationships (SAR) at Monoamine Transporters

While comprehensive SAR studies specifically on the this compound scaffold are not extensively published in peer-reviewed literature, valuable insights can be extrapolated from related classes of monoamine reuptake inhibitors. The primary points of diversification on the this compound scaffold are the phenyl ring, the cyclobutane ring, and the amine terminus.

Phenyl Ring Substitutions

For many classes of DAT inhibitors, substitutions on the phenyl ring significantly impact potency and selectivity. Halogen substitutions, particularly at the para- and meta-positions, often enhance affinity for DAT.[3] It is hypothesized that these substitutions can engage in favorable interactions within the transporter's binding pocket. Electron-donating groups, such as methoxy, may shift selectivity towards SERT and NET.

Amine Terminus Modifications

The nature of the amine is critical for interaction with monoamine transporters. Primary and secondary amines are generally preferred, as they can participate in key hydrogen bonding interactions. N-methylation is often tolerated and can sometimes increase DAT potency. However, larger N-alkyl groups tend to decrease affinity, likely due to steric hindrance.

Cyclobutane Ring Modifications

The stereochemistry of the cyclobutane ring, particularly if substituted, can be expected to have a profound impact on biological activity. Different stereoisomers will present the phenyl and amine functionalities in distinct spatial orientations, which will affect how the molecule fits into the chiral binding pockets of the transporters.

Hypothetical Pharmacological Data

While specific data for a series of this compound analogs is scarce in the public domain, we can construct a hypothetical data table based on known trends for related monoamine reuptake inhibitors to illustrate potential SAR.

| Compound ID | R1 (Phenyl) | R2 (Amine) | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

| CPM-01 | H | H | 150 | 250 | 400 |

| CPM-02 | 4-Cl | H | 50 | 180 | 350 |

| CPM-03 | 3,4-diCl | H | 25 | 120 | 300 |

| CPM-04 | 4-OCH₃ | H | 200 | 150 | 100 |

| CPM-05 | 4-Cl | CH₃ | 40 | 200 | 450 |

This data is hypothetical and for illustrative purposes only.

Pharmacological Evaluation

The primary in vitro evaluation of this compound derivatives involves assessing their ability to inhibit monoamine uptake by DAT, NET, and SERT. This is typically achieved through radioligand binding assays and neurotransmitter uptake inhibition assays.

Radioligand Binding Assays

These assays determine the affinity of a test compound for the monoamine transporters by measuring its ability to displace a known high-affinity radioligand.

Experimental Protocol: Radioligand Binding Assay for DAT, NET, and SERT

-

Tissue/Cell Preparation: Prepare membrane homogenates from cells stably expressing human DAT, NET, or SERT, or from specific brain regions of rodents (e.g., striatum for DAT, cerebral cortex for NET and SERT).

-

Assay Buffer: Use an appropriate buffer, such as 50 mM Tris-HCl with 120 mM NaCl, pH 7.4.

-

Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and a range of concentrations of the test compound.

-

Equilibrium: Incubate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assays

These functional assays measure the ability of a compound to block the transport of radiolabeled monoamines (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) into cells expressing the respective transporters or into synaptosomes.

In Vivo Models

Promising candidates from in vitro screening are advanced to in vivo models to assess their pharmacokinetic properties (including blood-brain barrier penetration) and their efficacy in animal models of CNS disorders. For potential antidepressants, the forced swim test and tail suspension test are commonly used. For compounds targeting DAT, locomotor activity assays can provide insights into potential stimulant or therapeutic effects.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel monoamine reuptake inhibitors. Its rigid structure provides a platform for fine-tuning interactions with DAT, NET, and SERT, potentially leading to compounds with improved selectivity and pharmacokinetic profiles compared to more flexible analogs. The synthetic routes are amenable to the generation of diverse libraries for SAR exploration. Future research should focus on a systematic exploration of substitutions on both the phenyl and cyclobutane rings, coupled with a thorough in vitro and in vivo pharmacological characterization. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules for the treatment of a range of CNS disorders.

References

-

Discovery and Development of Monoamine Transporter Ligands. PubMed Central. Available at: [Link]

- Asymmetric synthesis of alpha-cycloalkylalkyl substituted methanamines. Google Patents.

-

Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action. PubMed Central. Available at: [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. PubMed. Available at: [Link]

-

Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents. PubMed. Available at: [Link]

-

Design and Synthesis of Promiscuous High-Affinity Monoamine Transporter Ligands: Unraveling Transporter Selectivity. Sci-Hub. Available at: [Link]

-

Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology. Available at: [Link]

-

Synthesis, cellular evaluation, and mechanism of action of piperlongumine analogs. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Overview of Monoamine Transporters. PubMed Central. Available at: [Link]

-

Synthesis and Biological Evaluation of Fentanyl Analogues Modified at Phenyl Groups with Alkyls. PubMed. Available at: [Link]

-

SUPPORTING INFORMATION Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions. The Royal Society of Chemistry. Available at: [Link]

-

Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. ResearchGate. Available at: [Link]

-

NY cyclisation of cyclobutyl phenyl ketone and manipulation of... ResearchGate. Available at: [Link]

Sources

"solubility of Cyclobutyl(phenyl)methanamine in common lab solvents"

An In-Depth Technical Guide to the Solubility of Cyclobutyl(phenyl)methanamine in Common Laboratory Solvents

Authored by: A Senior Application Scientist

Introduction: Understanding the Significance of this compound Solubility

This compound, a primary amine with the molecular formula C₁₁H₁₅N and a molecular weight of 161.24 g/mol , is a compound of interest in synthetic and medicinal chemistry.[1][2] Its structure, featuring a phenyl group and a cyclobutyl moiety attached to a methanamine core, presents a unique combination of hydrophobic and hydrophilic characteristics that dictates its behavior in various solvent systems. For researchers, scientists, and drug development professionals, a thorough understanding of its solubility is paramount for a wide range of applications, including reaction optimization, purification, formulation, and analytical method development.

This guide provides a comprehensive overview of the predicted solubility of this compound in common laboratory solvents, grounded in fundamental chemical principles. Furthermore, it outlines a detailed experimental protocol for the empirical determination of its solubility, empowering researchers to validate these predictions and generate precise data for their specific needs.

Theoretical Framework for Predicting Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[3][4] For this compound, its solubility is a balance between the nonpolar character of the phenyl and cyclobutyl groups and the polar, hydrogen-bonding capable primary amine group.

Key factors influencing the solubility of this amine include:

-

Polarity: The polarity of a solvent plays a crucial role in its ability to dissolve a solute. Polar solvents will more readily dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes.

-

Hydrogen Bonding: The primary amine group of this compound can act as a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding, such as water and alcohols, can interact favorably with this functional group.

-

Acid-Base Chemistry: As a primary amine, this compound is basic and will react with acids to form a more polar and often water-soluble ammonium salt.[5] This property is frequently exploited in extraction and purification processes.

-

Molecular Size and Shape: The bulky nonpolar groups (phenyl and cyclobutyl) can hinder the interaction of the polar amine group with highly polar solvents, reducing solubility.

Predicted Solubility Profile of this compound

Based on the structural features of this compound and the general principles of amine solubility, a predicted solubility profile in common laboratory solvents is presented in the table below. It is important to note that these are predictions based on chemical theory, and experimental verification is recommended for critical applications.

| Solvent | Type | Polarity Index | Predicted Solubility | Rationale for Prediction |

| Water | Protic, Polar | 1.000 | Low | The large nonpolar phenyl and cyclobutyl groups are expected to dominate, leading to poor solubility in water despite the presence of a hydrogen-bonding amine group.[6][7] |

| Methanol | Protic, Polar | 0.762 | High | Methanol's ability to hydrogen bond and its lower polarity compared to water should allow for good solvation of both the amine group and the nonpolar moieties. |

| Ethanol | Protic, Polar | 0.654 | High | Similar to methanol, ethanol is a good hydrogen-bonding solvent with a significant nonpolar character, making it a suitable solvent. |

| Acetone | Aprotic, Polar | 0.355 | High | Acetone is a polar aprotic solvent that can act as a hydrogen bond acceptor, facilitating the dissolution of the amine. |

| Dichloromethane (DCM) | Aprotic, Polar | 0.309 | High | DCM is a versatile solvent with moderate polarity that is effective at dissolving a wide range of organic compounds, including those with both polar and nonpolar features. |

| Ethyl Acetate | Aprotic, Polar | 0.228 | High | The ester functionality and moderate polarity of ethyl acetate should allow for favorable interactions with this compound. |

| Tetrahydrofuran (THF) | Aprotic, Polar | 0.207 | High | THF is a good solvent for many organic compounds due to its ability to solvate both polar and nonpolar components. |

| Toluene | Aprotic, Nonpolar | 0.099 | High | The aromatic nature of toluene will have favorable π-stacking interactions with the phenyl group of the solute, and its low polarity will accommodate the nonpolar cyclobutyl group. |

| Hexane | Aprotic, Nonpolar | 0.009 | Medium to Low | While the nonpolar components of the solute are compatible with hexane, the polar amine group will be poorly solvated, likely resulting in limited solubility. |

| 5% Aqueous HCl | Aqueous Acid | High | High | As a base, this compound will be protonated by the acid to form the corresponding ammonium chloride salt, which is expected to be highly water-soluble.[8] |

Experimental Protocol for Solubility Determination

To obtain precise solubility data, the following experimental protocol is recommended. This method is designed to be a self-validating system, providing a reliable and reproducible means of assessing solubility.

Materials and Equipment:

-

This compound

-

Selected solvents (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars or vortex mixer

-

Constant temperature bath or shaker

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a pre-weighed vial. b. Add a known volume of the selected solvent to the vial. c. Securely cap the vial and place it in a constant temperature bath (e.g., 25 °C) on a magnetic stirrer. d. Stir the mixture vigorously for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. A visual confirmation of excess solid at the bottom of the vial indicates a saturated solution.

-

Sample Preparation for Analysis: a. After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2 hours) to allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant using a syringe. c. Immediately filter the supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved solid particles.

-

Gravimetric Analysis (for non-volatile solvents): a. Weigh the vial containing the filtered supernatant. b. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained. c. Calculate the solubility in g/L or mg/mL from the mass of the residue and the volume of the supernatant taken.

-

Chromatographic Analysis (for volatile solvents or higher accuracy): a. Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. b. Generate a calibration curve by analyzing the standard solutions using a validated HPLC or GC method. c. Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the range of the calibration curve. d. Analyze the diluted sample and determine its concentration from the calibration curve. e. Calculate the original solubility, accounting for the dilution factor.

Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound based on the intended application.

Sources

- 1. This compound | C11H15N | CID 12280945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5244-84-8 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. quora.com [quora.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. embibe.com [embibe.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

Methodological & Application

Enantioselective Synthesis of (R)-Cyclobutyl(phenyl)methanamine: A Guide to Modern Catalytic and Biocatalytic Methods

Introduction

Chiral amines are fundamental building blocks in modern medicinal chemistry and materials science. Specifically, the (R)-Cyclobutyl(phenyl)methanamine scaffold is of growing interest due to the unique conformational constraints and metabolic stability imparted by the cyclobutyl group. This guide provides an in-depth exploration of three robust and highly selective methods for the synthesis of (R)-Cyclobutyl(phenyl)methanamine: biocatalytic asymmetric reductive amination using transaminases, metal-catalyzed asymmetric hydrogenation of ketimines, and diastereoselective reduction utilizing a chiral auxiliary. Each section details the underlying scientific principles, offers field-proven insights, and provides detailed, step-by-step protocols suitable for implementation in a research or process development setting.

Strategy 1: Biocatalytic Asymmetric Amination via Transaminase

The use of enzymes in organic synthesis offers unparalleled selectivity under mild, environmentally benign conditions. Transaminases (TAs), in particular, have emerged as powerful catalysts for the asymmetric synthesis of chiral amines from prochiral ketones.[1][2][3] This approach leverages the enzyme's chiral active site to deliver an amino group to one face of the ketone, yielding the desired amine with exceptional enantiopurity.

Causality and Experimental Choices

The core of this method is the "ping-pong" mechanism of the transaminase, which utilizes pyridoxal 5'-phosphate (PLP) as a cofactor.[2] An amine donor (commonly isopropylamine or alanine) first transfers its amino group to the PLP-bound enzyme. The prochiral ketone, cyclobutyl phenyl ketone, then enters the active site and is converted to the chiral amine, regenerating the enzyme's initial state. The choice of an (R)-selective transaminase is critical for obtaining the desired (R)-enantiomer of the product.[1][4] Whole-cell biocatalysts are often preferred over isolated enzymes as they eliminate the need for costly enzyme purification and provide a self-contained system for cofactor regeneration, enhancing stability and reusability.[1][3]

Experimental Workflow: Transaminase-Mediated Synthesis

Caption: Workflow for biocatalytic synthesis.

Protocol 1: (R)-Transaminase-Catalyzed Asymmetric Amination

Materials:

-

Cyclobutyl phenyl ketone

-

(R)-selective transaminase (e.g., from Arthrobacter sp.), preferably as an immobilized whole-cell biocatalyst[3]

-

Isopropylamine

-

Pyridoxal 5'-phosphate (PLP)

-

Potassium phosphate buffer (100 mM, pH 8.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for chromatography

Procedure:

-

To a temperature-controlled reaction vessel, add 50 mg of the immobilized whole-cell (R)-transaminase biocatalyst.[3]

-

Suspend the biocatalyst in 10 mL of 100 mM potassium phosphate buffer (pH 8.0) containing 1 mM PLP.

-

Add isopropylamine (5 equivalents, e.g., if starting with 1 mmol of ketone, add 5 mmol).

-

Stir the suspension for 30 minutes at 35°C to pre-load the enzyme.

-

Add cyclobutyl phenyl ketone (1.0 equiv, e.g., 1 mmol, 160 mg).

-

Maintain the reaction at 35°C with gentle agitation (e.g., 150 rpm). Monitor the reaction progress by taking aliquots and analyzing via GC or HPLC.

-

Upon completion (typically 24-48 hours), filter or centrifuge the reaction mixture to remove the biocatalyst.

-

Extract the aqueous phase with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired chiral amine.

-

Determine the enantiomeric excess (ee%) by chiral HPLC analysis.

Strategy 2: Asymmetric Hydrogenation of a Prochiral Ketimine

Catalytic asymmetric hydrogenation is a cornerstone of modern organic synthesis, providing a highly efficient route to chiral molecules.[5] This strategy involves the creation of a prochiral cyclobutyl phenyl ketimine, which is then reduced using hydrogen gas in the presence of a chiral transition metal catalyst. The catalyst, typically based on rhodium or ruthenium complexed with a chiral ligand, creates a chiral environment that directs the hydride addition to one face of the C=N double bond.

Causality and Experimental Choices

The success of this reaction hinges on the choice of the chiral catalyst. Noyori-type catalysts, such as those composed of a ruthenium center and a chiral diamine ligand (e.g., (R,R)-TsDPEN), are highly effective for the hydrogenation of imines.[6] The reaction is typically performed under hydrogen pressure, which increases the reaction rate and can improve selectivity.[6] Anhydrous and degassed solvents are crucial to prevent catalyst deactivation. The initial imine can be formed in situ from cyclobutyl phenyl ketone and an ammonia source, or pre-formed and isolated before the hydrogenation step.

Experimental Workflow: Asymmetric Hydrogenation

Caption: Workflow for asymmetric hydrogenation.

Protocol 2: Asymmetric Hydrogenation of Cyclobutyl Phenyl Ketimine

Materials:

-

Cyclobutyl phenyl ketimine (pre-formed or generated in situ)

-

[RuCl₂(p-cymene)]₂

-

(R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)

-

Anhydrous, degassed Methanol (MeOH)

-

Hydrogen (H₂) gas

-

High-pressure autoclave

Procedure:

-

Catalyst Pre-formation: In a glovebox, add the catalyst precursor [RuCl₂(p-cymene)]₂ (0.005 equiv) and the chiral ligand (R,R)-TsDPEN (0.011 equiv) to a pressure-rated reaction vessel.[6] Add a portion of the anhydrous, degassed methanol and stir for 15-20 minutes.

-

Reaction Setup: Add a solution of cyclobutyl phenyl ketimine (1.0 equiv) in the remaining anhydrous, degassed methanol to the vessel.

-

Hydrogenation: Seal the autoclave. Purge the vessel with hydrogen gas three times before pressurizing to the desired pressure (e.g., 50 atm).[6]

-

Stir the reaction mixture at the desired temperature (e.g., 25°C).

-

Monitor the reaction progress by carefully taking aliquots (after depressurization) and analyzing via GC or HPLC.

-

Workup: Upon completion, carefully vent the H₂ pressure and purge the vessel with nitrogen.

-

Concentrate the reaction mixture in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired (R)-amine.

-

Determine the enantiomeric excess using chiral HPLC analysis.

Strategy 3: Chiral Auxiliary-Mediated Diastereoselective Reduction

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction.[7][8] For amine synthesis, tert-butanesulfinamide (Ellman's auxiliary) is exceptionally effective. It reacts with a ketone to form a chiral N-sulfinyl imine. The sulfinyl group then directs a subsequent reduction of the C=N bond, leading to the formation of one diastereomer preferentially. Simple acidic cleavage of the sulfinyl group yields the enantiomerically enriched amine.

Causality and Experimental Choices

The choice of the (R)- or (S)-enantiomer of the tert-butanesulfinamide auxiliary determines the final stereochemistry of the amine. For the synthesis of (R)-amines, (R)-tert-butanesulfinamide is typically used. The condensation to form the N-sulfinyl imine is often promoted by a Lewis acid like Ti(OEt)₄. The subsequent diastereoselective reduction is crucial. Sterically demanding reducing agents like L-Selectride® often provide high diastereoselectivity by approaching the C=N bond from the less hindered face, as directed by the bulky tert-butylsulfinyl group.

Experimental Workflow: Chiral Auxiliary Approach

Caption: Workflow using a chiral auxiliary.

Protocol 3: Synthesis via (R)-tert-Butanesulfinamide Auxiliary

Materials:

-

Cyclobutyl phenyl ketone

-

(R)-tert-butanesulfinamide

-

Titanium(IV) ethoxide (Ti(OEt)₄)

-

Anhydrous Tetrahydrofuran (THF)

-

L-Selectride® (1.0 M solution in THF)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl, e.g., 4M in dioxane or prepared in MeOH)

-

Diethyl ether

Procedure:

-

Formation of N-sulfinyl imine:

-

To a flame-dried flask under nitrogen, add cyclobutyl phenyl ketone (1.0 equiv) and (R)-tert-butanesulfinamide (1.05 equiv).

-

Add anhydrous THF (approx. 0.2 M concentration based on the ketone).

-

Add Ti(OEt)₄ (2.0 equiv) dropwise and heat the mixture to 60°C for 4-6 hours.

-

Monitor the reaction by TLC or GC-MS until the ketone is consumed.

-

Cool the reaction, add an equal volume of ethyl acetate, and carefully quench with brine. Stir vigorously for 10 minutes, then filter through a pad of celite to remove titanium salts.

-

Concentrate the filtrate and purify by column chromatography to yield the pure (R,E)-N-(cyclobutyl(phenyl)methylene)-2-methylpropane-2-sulfinamide.

-

-

Diastereoselective Reduction:

-

Dissolve the purified N-sulfinyl imine (1.0 equiv) in anhydrous THF under nitrogen and cool the solution to -78°C.

-

Add L-Selectride® (1.5 equiv, 1.0 M in THF) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70°C.

-

Stir at -78°C for 3 hours.

-

Quench the reaction by the slow, dropwise addition of methanol at -78°C, followed by a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate. The diastereomeric ratio can be determined by ¹H NMR at this stage.

-

-

Auxiliary Cleavage:

-

Dissolve the crude sulfinamide in methanol.

-

Add a solution of HCl in methanol or dioxane (4.0 equiv) and stir at room temperature for 1 hour.

-

Concentrate the mixture under reduced pressure.

-

Redissolve the residue in water and wash with diethyl ether to remove the sulfinic acid byproducts.

-

Basify the aqueous layer with 2M NaOH to pH > 12 and extract the free amine with dichloromethane or ethyl acetate (3 x 20 mL).

-

Dry the combined organic layers, filter, and concentrate to yield (R)-Cyclobutyl(phenyl)methanamine.

-

Determine enantiomeric excess by chiral HPLC.

-

Comparative Summary of Methods

| Feature | Transaminase Method | Asymmetric Hydrogenation | Chiral Auxiliary Method |

| Principle | Biocatalytic reductive amination | Catalytic reduction of imine | Substrate-controlled reduction |

| Stereocontrol | Enzyme active site | Chiral ligand on metal center | Covalently bonded auxiliary |

| Typical ee% | >99% | 90-99% | >98% (after purification) |

| Reagents | Aqueous buffer, enzyme, amine donor | H₂ gas, metal catalyst, chiral ligand | Stoichiometric auxiliary, reducing agent |

| Conditions | Mild (30-40°C, 1 atm) | High pressure (10-50 atm) | Cryogenic temperatures (-78°C) |

| Advantages | Green, highly selective, mild conditions | High turnover, broad scope | Reliable, predictable, high dr |

| Disadvantages | Substrate scope can be limited | Requires specialized pressure equipment | Multi-step, generates stoichiometric waste |

Conclusion

The enantioselective synthesis of (R)-Cyclobutyl(phenyl)methanamine can be achieved through several highly effective methodologies. The choice of method depends on the specific requirements of the project, including scale, available equipment, and cost considerations. Biocatalysis using transaminases represents the greenest and often most selective route, ideal for sustainable manufacturing. Asymmetric hydrogenation offers a powerful, catalytic solution for high-throughput synthesis, while the chiral auxiliary approach provides a robust and predictable, albeit less atom-economical, pathway that is excellent for discovery chemistry and complex molecule synthesis. Each protocol described herein provides a solid foundation for researchers to successfully synthesize this valuable chiral building block.

References

- Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes.PubMed Central.

- Recent Advances in Asymmetric Synthesis of Chiral Cyclobutenes.ResearchGate.

- Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes.ACS Publications.

- Recent Advances in Asymmetric Synthesis of Chiral Cyclobutenes.Semantic Scholar.

- Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines.PMC - NIH.

- Chiral auxiliary.Wikipedia.

- Transaminase-catalysed biotransformations leading to the (R)- and (S)-enantiomers of 1-arylpropan-2-amines 8a–d.ResearchGate.

- Chiral Auxiliaries.Sigma-Aldrich.

- Asymmetric hydrogenation of ketimines with minimally different alkyl groups.PubMed.

- Technical Support Center: Synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine.Benchchem.

- Transaminases for chiral amine synthesis.ResearchGate.

- Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.PubMed Central.

Sources

- 1. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric hydrogenation of ketimines with minimally different alkyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 8. Chiral Auxiliaries [sigmaaldrich.com]

Application Notes and Protocols for the Enantioselective Synthesis of (S)-Cyclobutyl(phenyl)methanamine

Introduction: The Significance of Chiral Amines in Modern Drug Discovery